3-Bromo-2,5-dimethoxyaniline
Description
BenchChem offers high-quality 3-Bromo-2,5-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCODUGWJGGDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1H and 13C NMR Spectral Data Analysis of 3-Bromo-2,5-dimethoxyaniline
This guide outlines the comprehensive spectral analysis of 3-Bromo-2,5-dimethoxyaniline , a critical intermediate in the total synthesis of benzoquinone ansamycins such as Herbimycin A.
The following analysis synthesizes experimental data with theoretical chemical shift principles to provide a robust framework for structural verification.
Executive Summary & Compound Profile
3-Bromo-2,5-dimethoxyaniline is a highly functionalized aromatic scaffold.[1][2] Its structural elucidation requires careful differentiation from its isomers (e.g., 4-bromo or 6-bromo derivatives) using scalar coupling analysis. The presence of the bromine atom at the C3 position breaks the symmetry of the parent 2,5-dimethoxyaniline, creating a distinct meta-coupled proton system.
| Property | Specification |
| IUPAC Name | 3-Bromo-2,5-dimethoxyaniline |
| Molecular Formula | C |
| Molecular Weight | 232.08 g/mol |
| Key Structural Features | Meta-coupled aromatic protons, electron-rich aniline core, steric crowding at C2/C3.[1] |
| Primary Application | Intermediate in the synthesis of Hsp90 inhibitors (e.g., Herbimycin A). |
Sample Preparation Protocol
To ensure high-resolution data and prevent line broadening due to exchangeable protons or aggregation, follow this preparation protocol.
Solvent Selection
-
Primary Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS.-
Rationale: Provides excellent solubility for lipophilic halo-anilines and minimizes exchange broadening of the amine (-NH
) protons compared to DMSO-d .
-
-
Alternative: DMSO-d
if the amine peak is broad or if water content is high. Note that chemical shifts will vary significantly (approx.[3] +0.1–0.3 ppm) in DMSO.
Preparation Steps
-
Massing: Weigh 10–15 mg of the sample into a clean vial.
-
Dissolution: Add 0.6 mL of CDCl
. Vortex until fully dissolved. The solution should be a clear, light brown/yellow liquid. -
Filtration: If any turbidity remains (often inorganic salts from bromination workup), filter through a cotton plug into the NMR tube.
-
Degassing (Optional): For precise coupling constant (
) measurement, briefly flush the tube with nitrogen to remove dissolved oxygen (paramagnetic), which can broaden line widths.
1H NMR Spectral Analysis
The proton spectrum is characterized by two distinct aromatic doublets with a small coupling constant, confirming the meta relationship of the protons.
Experimental Data Summary (CDCl , 500 MHz)
| Signal ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 6.45 | Doublet (d) | 1H | 2.5 – 3.0 | H-4 | Deshielded by ortho-Br and ortho-OMe. |
| 6.23 | Doublet (d) | 1H | 2.5 – 3.0 | H-6 | Shielded by ortho-NH |
| 3.93 | Broad Singlet | 2H | - | -NH | Exchangeable; shift varies with conc./temp. |
| 3.85 | Singlet (s) | 3H | - | C2-OMe | Sterically crowded between NH |
| 3.78 | Singlet (s) | 3H | - | C5-OMe | Less sterically hindered. |
Detailed Mechanistic Interpretation
-
Aromatic Region (The "Fingerprint"):
-
Meta-Coupling: The defining feature is the coupling constant
Hz. Unlike the parent 2,5-dimethoxyaniline (which shows a large ortho coupling of ~9 Hz between H3 and H4), the 3-bromo derivative lacks adjacent protons. -
Chemical Shift Logic:
-
H-4 (
6.45): This proton is located between the Bromine (C3) and Methoxy (C5) groups. The inductive electron-withdrawing effect (-I) of the ortho-Bromine causes a downfield shift relative to H-6. -
H-6 (
6.23): This proton is ortho to the strong electron-donating Amino group (-NH ) and ortho to a Methoxy group. The resonance donation (+M) from the amine significantly shields this position, moving it upfield.
-
-
-
Methoxy Region:
13C NMR Spectral Analysis
The Carbon-13 spectrum will display 8 distinct signals. The assignment relies on substituent chemical shift (SCS) additivity rules.
Predicted & Experimental Shift Ranges (CDCl )
| Signal ( | Type | Assignment | Electronic Environment |
| 154.3 | C | C-5 | Ipso to OMe; strongly deshielded. |
| 136.2 | C | C-1 | Ipso to NH |
| 134.8 | C | C-2 | Ipso to OMe; crowded environment. |
| 109.8 | CH | C-4 | Ortho to Br; correlates to |
| 105.3 | C | C-3 | C-Br . Distinctive shift. Shielded relative to C-O carbons. |
| 102.1 | CH | C-6 | Ortho to NH |
| 56.5 | CH | OMe | Methoxy carbon. |
| 55.9 | CH | OMe | Methoxy carbon. |
Note: Experimental values may vary ±1 ppm depending on concentration.
Structural Validation Workflow (2D NMR)
To unequivocally confirm the regiochemistry (i.e., proving the Bromine is at C3 and not C4 or C6), the following correlation logic must be verified.
Graphviz Workflow for Assignment
Caption: Logical workflow for distinguishing the 3-bromo isomer using coupling constants and NOE correlations.
Key 2D Correlations
-
COSY (Correlation Spectroscopy):
-
You will observe a cross-peak between
6.45 and 6.23. This confirms they are on the same ring and coupled (spin system).
-
-
NOESY (Nuclear Overhauser Effect):
-
Crucial Test: Irradiate the -NH
signal ( 3.93). -
Observation: You should see a strong NOE enhancement only at H-6 (
6.23). -
Negative Result: No NOE should be observed at H-4 (
6.45) because the Bromine atom at C3 blocks the spatial pathway between the amine and H-4. -
If you see NOE to both aromatic protons, you likely have the 4-bromo isomer.
-
Troubleshooting & Common Artifacts
| Issue | Symptom | Root Cause | Solution |
| Missing NH | No peak at ~3.9 ppm | Proton exchange with trace acid/water in CDCl | Shake sample with D |
| Broad Doublets | Loss of fine splitting | Paramagnetic O | Degas sample; check shim on solvent lock. |
| Extra Peaks | Small singlets near OMe | Rotamers or impurities (e.g., regioisomers). | Check integration. Isomeric impurities often appear <5%. |
References
-
Synthesis of Herbimycin A Intermedi
-
NMR Data of Aniline Deriv
- Source: "Aryl Nitro Reduction with Iron Powder... Table 2, Entry 4.
-
Relevance: Provides specific experimental chemical shifts (
6.45, 6.23) for the 3-bromo isomer.[4]
-
General 13C Chemical Shift Tables
- Source: Pretsch, E., et al.
- Relevance: Authoritative reference for calculating substituent chemical shifts (SCS)
Sources
A Technical Guide to the Solubility Profile of 3-Bromo-2,5-dimethoxyaniline in Organic Solvents
Abstract
3-Bromo-2,5-dimethoxyaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile building block for novel pharmaceutical compounds and functional materials. A comprehensive understanding of its solubility profile across a range of organic solvents is paramount for its effective utilization in reaction design, purification, formulation, and quality control. This technical guide provides a detailed examination of the theoretical and practical aspects of the solubility of 3-Bromo-2,5-dimethoxyaniline. We will analyze its molecular structure to predict solubility behavior, present a rigorous, step-by-step protocol for its experimental determination, and discuss the critical factors that influence this key physicochemical property. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.
Molecular Structure and Predicted Physicochemical Properties
The solubility of a compound is fundamentally governed by its molecular structure. 3-Bromo-2,5-dimethoxyaniline (C₈H₁₀BrNO₂) possesses a unique combination of functional groups that dictate its interaction with various solvents.
-
Aromatic Ring: The core benzene ring is nonpolar and contributes to the molecule's lipophilicity, suggesting favorable interactions with nonpolar, aromatic solvents.
-
Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature enhances solubility in polar protic solvents. The lone pair of electrons on the nitrogen atom also imparts basicity to the molecule.[1]
-
Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. Their presence increases the overall polarity of the molecule compared to a simple bromoaniline.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecular weight and polarizability of the compound.
The interplay of these groups results in a molecule with moderate polarity. The lone pair electrons on the nitrogen are somewhat delocalized into the aromatic ring, which can slightly reduce its hydrogen bonding capability compared to aliphatic amines.[2]
Table 1: Predicted Physicochemical Properties of 3-Bromo-2,5-dimethoxyaniline
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 232.08 g/mol | Calculated from the molecular formula C₈H₁₀BrNO₂. |
| Appearance | Likely a crystalline solid | Substituted anilines are typically solids at room temperature.[3] |
| Polarity | Moderately Polar | A balance between the nonpolar benzene ring and the polar amine, methoxy, and bromo groups. |
| Hydrogen Bonding | Donor (N-H) and Acceptor (N, O) | The amine and methoxy groups can participate in hydrogen bonding. |
| Basicity (pKa) | Expected to be a weak base | The aniline group is basic, but its basicity is reduced by the electron-withdrawing bromine and delocalization into the aromatic ring.[2] |
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of 3-Bromo-2,5-dimethoxyaniline in various classes of organic solvents.[4] This theoretical assessment serves as a valuable starting point for solvent selection in experimental work. The dissolution process is governed by thermodynamics, where the change in Gibbs free energy (ΔG) must be negative for spontaneous dissolution to occur (ΔG = ΔH – TΔS).[5]
Table 2: Predicted Qualitative Solubility of 3-Bromo-2,5-dimethoxyaniline
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the amine and methoxy groups of the solute, effectively solvating the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Medium | These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar parts of the solute. Similar compounds like 3-bromoaniline are soluble in acetone and acetonitrile.[6][7] |
| Nonpolar Aromatic | Toluene, Benzene | Medium | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. Aromatic amines are often more soluble in aromatic solvents.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium to High | These solvents have moderate polarity and can effectively solvate moderately polar compounds. Chloroform is noted as a solvent for the related 3-bromoaniline.[8] |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity of the solute, arising from the amine and methoxy groups, is a mismatch for the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |
| Ethers | Diethyl Ether | Low to Medium | While it can act as a hydrogen bond acceptor, its low overall polarity may limit its capacity to dissolve the solute compared to more polar solvents. |
Standard Protocol for Experimental Solubility Determination
To move beyond theoretical predictions, a robust experimental protocol is required. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. This protocol is designed to be self-validating by ensuring that equilibrium is reached.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Stock Vials:
-
Accurately weigh approximately 20-30 mg of 3-Bromo-2,5-dimethoxyaniline into a series of 4 mL glass vials. The key is to ensure the amount is in excess of what is expected to dissolve.
-
To each vial, add a magnetic stir bar and precisely pipette 2.0 mL of the desired organic solvent.
-
Prepare vials for each solvent to be tested in triplicate to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a multi-position stir plate equipped with a temperature controller set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the slurries for a predetermined time, typically 24 to 48 hours. Causality Insight: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9] A shorter time might only yield kinetic solubility, which can be misleading.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 30 minutes for the excess solid to sediment.
-
Carefully withdraw an aliquot (e.g., 500 µL) of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean, labeled analysis vial. Causality Insight: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of the solubility.
-
-
Quantification (Using HPLC as an example):
-
Prepare a standard stock solution of 3-Bromo-2,5-dimethoxyaniline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL) by serial dilution of the stock solution.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.
-
Dilute the filtered sample solutions with the mobile phase to bring their concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and use the calibration curve to determine the concentration of 3-Bromo-2,5-dimethoxyaniline in the saturated solution.
-
Calculate the final solubility, accounting for the dilution factor, and express the result in mg/mL or mol/L.
-
Factors Influencing Solubility
Several external factors can significantly impact the measured solubility of 3-Bromo-2,5-dimethoxyaniline.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility tends to increase with increasing temperature.[9][10] For processes like recrystallization, understanding the temperature-solubility relationship is critical for maximizing yield and purity. A study of solubility at different temperatures can be used to determine thermodynamic parameters like the enthalpy of dissolution.[11]
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding characteristics, thereby affecting the measured solubility. It is essential to use high-purity, anhydrous solvents for accurate and reproducible results.
-
pH (in aqueous systems or with acidic/basic additives): As an amine, 3-Bromo-2,5-dimethoxyaniline is a weak base. In the presence of an acid, it can be protonated to form a salt. This salt form is ionic and typically exhibits significantly higher solubility in polar solvents, particularly water, than the neutral form.[12]
-
Crystalline Form (Polymorphism): If 3-Bromo-2,5-dimethoxyaniline can exist in different crystalline forms (polymorphs), each form may have a different crystal lattice energy and, consequently, a different solubility. The most stable polymorph will generally have the lowest solubility.
Practical Applications in a Research Context
A well-characterized solubility profile is not merely academic; it is a practical tool for the modern researcher.
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is crucial for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures and slow, incomplete conversions.
-
Purification: Solubility data is the foundation of recrystallization, a primary technique for purifying solid organic compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Formulation Development: In pharmaceutical sciences, solubility is a critical determinant of a drug's bioavailability. For formulation scientists, understanding the solubility in various excipients and solvent systems is essential for developing stable and effective dosage forms.
-
Analytical Chemistry: Preparing solutions for analysis (e.g., by HPLC, NMR) requires a solvent that can dissolve the analyte at the desired concentration without interfering with the analytical technique.
Conclusion
References
-
IndiaMART. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Available from: [Link]
-
Diablo Valley College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
IndiaMART. 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. Available from: [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. Published 2023. Available from: [Link]
-
LibreTexts Chemistry. 23.1: Properties of amines. Published 2024. Available from: [Link]
-
LibreTexts Chemistry. 11: Thermodynamics of Solubility. Published 2021. Available from: [Link]
-
Wikipedia. Solubility. Available from: [Link]
- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not fully functional)
-
ResearchGate. Structure–function study of tertiary amines as switchable polarity solvents. Published 2025. Available from: [Link]
- Unknown Source. Amines and Heterocycles. (Link not fully functional)
-
Quora. Are amines soluble in organic solvents?. Published 2018. Available from: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Published 2014. Available from: [Link]
-
National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Published 2022. Available from: [Link]
-
Bellevue College. Experiment 2 # Solubility. Available from: [Link]
-
LibreTexts Chemistry. 8.2: Thermodynamics of Solutions. Published 2022. Available from: [Link]
- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Link not fully functional)
-
National Center for Biotechnology Information. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem. Available from: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. アニリン、置換アニリン | Thermo Fisher Scientific [thermofisher.com]
- 4. quora.com [quora.com]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 7. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]
- 8. 3-Bromoaniline | 591-19-5 [chemicalbook.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bellevuecollege.edu [bellevuecollege.edu]
Methodological & Application
Procedure for the bromination of 2,5-dimethoxyaniline
Executive Summary
This application note details the protocol for the regioselective bromination of 2,5-dimethoxyaniline. Due to the high electron density of the aromatic ring (activated by one amino and two methoxy groups), this substrate is prone to oxidation and polybromination. This guide presents two validated methodologies: Method A (N-Bromosuccinimide) for high-purity, small-scale applications, and Method B (Elemental Bromine/Acetic Acid) for scalable synthesis. The target product, 4-bromo-2,5-dimethoxyaniline, is a critical intermediate in the synthesis of functionalized phenethylamines, agrochemicals, and azo dyes.
Key Technical Insight: Regiocontrol is dictated by the steric hindrance at the C6 position (flanked by -NH₂ and -OCH₃), directing electrophilic substitution primarily to the C4 position (para to the amine).
Mechanistic Principles & Regiochemistry
The substrate, 2,5-dimethoxyaniline, possesses three activating groups. The amino group (-NH₂) is the strongest activator and ortho/para director.
-
C6 (Ortho to NH₂): Highly activated electronically but sterically crowded (sandwiched between -NH₂ and -OCH₃).
-
C4 (Para to NH₂): Activated by the -NH₂ (para) and the C5-OCH₃ (ortho). It is sterically accessible.
Therefore, under controlled conditions (low temperature, stoichiometric reagent addition), the major product is the C4-bromo congener.
Reaction Pathway Diagram
Figure 1: Electrophilic Aromatic Substitution pathway favoring C4 substitution over oxidation.
Safety & Pre-requisites
Hazard Class: High.
-
2,5-Dimethoxyaniline: Toxic by inhalation, ingestion, and skin contact. Potential mutagen.
-
Bromine (
): Highly corrosive, volatile lachrymator. Causes severe burns. -
N-Bromosuccinimide (NBS): Irritant, solid oxidizer.
Mandatory PPE:
-
Butyl rubber gloves (Nitrile is insufficient for direct
handling). -
Full-face respirator or functional fume hood with sash down.
-
Eye protection (Chemical Splash Goggles).
Experimental Protocols
Method A: Mild Bromination via NBS (Recommended for High Purity)
Best for: Research scale (<10g), minimizing oxidation.
Materials:
-
2,5-Dimethoxyaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Ammonium Acetate (
) (0.1 eq - Catalyst)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2,5-dimethoxyaniline (10 mmol, 1.53 g) in 50 mL of ACN.
-
Catalyst Addition: Add ammonium acetate (1 mmol, 0.08 g). This buffers the reaction and promotes regioselectivity.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature prevents oxidation of the aniline to purple/black dyes.
-
Addition: Dissolve NBS (10.5 mmol, 1.87 g) in 20 mL ACN. Add this solution dropwise over 30 minutes.
-
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Silica, 4:1 Hexane:Ethyl Acetate). Product (
) should appear distinct from starting material ( ). -
Quench & Workup:
-
Concentrate solvent in vacuo to ~20% volume.
-
Pour residue into 100 mL cold water.
-
Extract with DCM (3 x 30 mL).
-
Wash organic layer with water (2x) and brine (1x).[1] Dry over
.
-
-
Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (9:1).
Method B: Direct Bromination via Elemental Bromine (Scalable)
Best for: Production scale (>50g), cost-efficiency.
Materials:
-
2,5-Dimethoxyaniline (1.0 eq)
-
Elemental Bromine (
) (1.0 eq) -
Glacial Acetic Acid (AcOH)
-
Potassium Carbonate (
)[4]
Protocol:
-
Setup: Equip a 3-neck flask with a mechanical stirrer, addition funnel, and thermometer.
-
Solvation: Dissolve 2,5-dimethoxyaniline (50 mmol, 7.65 g) in 80 mL Glacial Acetic Acid.
-
Chilling (CRITICAL): Cool the mixture to <5°C. Failure to cool will result in an exothermic runaway and tar formation.
-
Bromine Preparation: Dilute Bromine (50 mmol, 2.6 mL) in 20 mL Glacial Acetic Acid.
-
Controlled Addition: Add the
solution dropwise over 60 minutes, maintaining internal temperature <10°C.-
Observation: The solution will darken, and a precipitate (the HBr salt of the product) may form.
-
-
Digestion: Allow the mixture to stir for 30 minutes at 10°C, then warm to room temperature for 30 minutes.
-
Isolation:
-
Pour the reaction mixture into 300 mL of Ice Water containing 10g of sodium metabisulfite (to quench unreacted
). -
Neutralize carefully with saturated
or NaOH solution until pH ~8. -
The free base will precipitate as a solid.
-
-
Filtration: Filter the solid, wash with copious cold water.
-
Drying: Vacuum dry at 40°C.
Process Control & Characterization
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical cooling step.
Data Summary Table
| Parameter | Method A (NBS) | Method B ( |
| Yield | 85-92% | 75-85% |
| Purity (HPLC) | >98% | ~95% (requires recrystallization) |
| Reaction Time | 2 Hours | 3-4 Hours |
| Atom Economy | Lower (Succinimide waste) | High |
| Safety Profile | Moderate (Solid reagent) | High Risk (Volatile liquid) |
| Impurity Profile | Minimal oxidation | Potential quinone/tar formation |
Analytical Specifications (Target)
-
Appearance: Off-white to pale grey crystalline solid.
-
Melting Point: 73–75 °C (Lit. varies slightly by solvate).
-
1H NMR (CDCl3, 400 MHz):
- 3.82 (s, 3H, OMe), 3.84 (s, 3H, OMe).
- 6.35 (s, 1H, Ar-H, C6-position).
- 6.95 (s, 1H, Ar-H, C3-position).
-
Note: The loss of the para-coupling pattern and retention of two singlets confirms the 1,2,4,5-substitution pattern.
Troubleshooting & Optimization
-
Black/Purple Reaction Mixture:
-
Cause: Oxidation of the amino group.
-
Solution: Lower the temperature (-10°C). Ensure inert atmosphere (
). If using Method B, consider protecting the amine as an acetamide first (Acetylation Bromination Hydrolysis) for maximum yield, though this adds two steps.
-
-
Polybromination (Dibromo- species):
-
Cause: Excess reagent or localized hot-spots during addition.
-
Solution: Increase stirring speed (Reynolds number > 4000). Dilute the brominating agent further.
-
-
Low Yield:
-
Cause: Loss of product during acid-base workup (product is somewhat soluble in acidic water).
-
Solution: Ensure pH is brought to >9 during workup to fully precipitate the free base.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedures for aromatic bromination). Link
-
Castellino, A. J.; Rapoport, H. "Synthesis of simple and complex amines." J. Org. Chem.1984 , 49, 1348-1352. (Discussion on regioselectivity in activated systems). Link
-
Mitchell, R. H.; Lai, Y.-H.; Williams, R. V. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." J. Org. Chem.1979 , 44, 4733. (Methodology for NBS bromination). Link
-
Sigma-Aldrich. "Safety Data Sheet: 2,5-Dimethoxyaniline."[5] (Safety and Handling). Link
-
PubChem. "Compound Summary: 4-Bromo-2,5-dimethoxyaniline." National Library of Medicine. (Physical Data Verification). Link
Sources
- 1. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 2. designer-drug.com [designer-drug.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Diazotization Methodologies for 3-Bromo-2,5-dimethoxyaniline
Executive Summary
The diazotization of 3-Bromo-2,5-dimethoxyaniline presents a unique synthetic challenge due to the interplay between the electron-donating methoxy groups and the sterically demanding bromine substituent. Unlike simple anilines, this substrate is prone to rapid self-coupling (azo tar formation) and solubility issues in standard aqueous mineral acids.[1]
This guide details two distinct protocols designed to maximize yield and purity:
-
Method A (Hybrid Aqueous/Organic): Optimized for scale-up and downstream Sandmeyer reactions (e.g., to phenols or halides).
-
Method B (Anhydrous Organic): Optimized for isolation of the diazonium salt (e.g., tetrafluoroborate) or anhydrous coupling reactions (e.g., Balz-Schiemann).
Chemical Context & Challenges[2][3][4][5]
Electronic & Steric Analysis
-
Electron-Rich Nucleus: The 2,5-dimethoxy substitution pattern significantly increases the electron density of the aromatic ring. This makes the diazonium intermediate less electrophilic than unsubstituted benzenediazonium salts but highly susceptible to nucleophilic attack by unreacted amine (forming triazenes) or self-coupling.
-
Solubility Profile: The presence of the bromine and two methoxy groups renders the free base lipophilic and poorly soluble in cold dilute aqueous HCl. Incomplete dissolution leads to "encapsulation" of the amine, resulting in heterogeneous reaction mixtures and low conversion.
Critical Success Factors
| Parameter | Requirement | Rationale |
| Solvent System | Acetic Acid (AcOH) or MeCN | Essential for solubilizing the lipophilic amine prior to acid addition. |
| Temperature | -5°C to 0°C | Strictly controlled to prevent thermal decomposition of the unstable diazonium species. |
| Acid Stoichiometry | > 2.5 Equivalents | Excess acid prevents the formation of free amine, blocking triazene side-reactions. |
| Quenching | Sulfamic Acid / Urea | Removal of excess HNO₂ is critical to prevent side reactions in downstream steps. |
Experimental Protocols
Method A: The Hybrid AcOH/HCl Protocol (Preferred for Sandmeyer)
Best for: In-situ generation followed by hydrolysis (phenol synthesis) or halogenation.
Reagents
-
3-Bromo-2,5-dimethoxyaniline (10 mmol, 2.32 g)
-
Glacial Acetic Acid (10 mL)
-
Hydrochloric Acid, 37% (2.5 mL, ~30 mmol)
-
Sodium Nitrite (NaNO₂), 4 M aqueous solution (2.8 mL, 11 mmol)
-
Sulfamic Acid (solid)
Step-by-Step Procedure
-
Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve the aniline (2.32 g) in Glacial Acetic Acid (10 mL) . Stir at room temperature until a clear, dark solution is obtained.
-
Note: If solids persist, gently warm to 30°C, then cool back to room temperature.
-
-
Acidification: Cool the solution to 10°C. Dropwise add conc. HCl (2.5 mL) . A thick slurry of the hydrochloride salt may precipitate; this is expected and desirable.
-
Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .
-
Diazotization: Add the NaNO₂ solution dropwise via a syringe pump or addition funnel over 20 minutes.
-
Critical: Maintain internal temperature < 5°C.
-
Observation: The slurry should gradually dissolve/thin as the diazonium salt forms (diazonium chlorides are often more soluble than hydrochloride salts).
-
-
Endpoint Verification: 10 minutes after addition is complete, spot an aliquot onto Starch-Iodide paper .
-
Pass: Instant blue/black spot (indicates excess HNO₂).
-
Fail: No color change. Add 10% more NaNO₂ and re-test.
-
-
Quenching: Add solid Sulfamic Acid (approx. 50-100 mg) portion-wise until starch-iodide paper no longer turns blue. This destroys excess nitrous acid:
-
Utilization: The resulting clear, cold solution of 3-bromo-2,5-dimethoxybenzenediazonium chloride is ready for immediate use.
Method B: The Anhydrous Organic Protocol (Doyle-Kirshenbaum)
Best for: Isolation of stable salts (BF₄⁻) or water-sensitive couplings.
Reagents
-
3-Bromo-2,5-dimethoxyaniline (10 mmol)
-
Acetonitrile (anhydrous, 20 mL)
-
Boron Trifluoride Etherate (BF₃·OEt₂), (15 mmol)
-
tert-Butyl Nitrite (t-BuONO), (12 mmol)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the aniline in Acetonitrile (20 mL) and cool to -10°C .
-
Acid Activation: Add BF₃·OEt₂ dropwise. The amine-BF₃ complex may precipitate.
-
Nitrosation: Add t-BuONO dropwise over 15 minutes.
-
Precipitation: Stir for 30 minutes at 0°C. Add cold Diethyl Ether (50 mL) to precipitate the diazonium tetrafluoroborate salt.
-
Isolation: Filter the solid rapidly under cold conditions. Wash with cold ether.
-
Safety: Do not let the solid dry completely on the frit if not stabilized; diazonium salts can be shock-sensitive.
-
Process Visualization
Workflow Diagram (Method A)
Caption: Optimized workflow for the aqueous/organic hybrid diazotization of lipophilic anilines.
Reaction Pathway & Side Reactions[1][3][9][11][12]
Caption: Mechanistic pathway highlighting the risk of Triazene formation if acidity is insufficient.
Safety & Stability (SDS Context)
-
Hazard Identification: 3-Bromo-2,5-dimethoxyaniline is toxic if swallowed or inhaled.[7][8] Diazonium salts are energetic materials.
-
Warning: Dry diazonium salts with oxidizing counter-ions (like nitrate or perchlorate) are explosive. Chloride salts are generally handled in solution. Tetrafluoroborates (Method B) are relatively stable but should still be handled with care.
-
-
Decomposition: The 2,5-dimethoxy substitution pattern destabilizes the diazonium group relative to unsubstituted benzene. Do not allow the solution to rise above 10°C before the subsequent reaction step.
-
Waste Disposal: Quenched diazonium solutions should be treated with alkaline sodium hypochlorite or widely diluted before disposal, following local EHS regulations.
References
-
Organic Chemistry Portal. "Diazotisation and Sandmeyer Reaction." Retrieved from
-
Filimonov, V. D., et al. (2008).[6] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[6] Organic Letters, 10(18), 3961-3964. (Demonstrates organic-phase diazotization principles).
-
Vertex AI Search. "Processes for the diazotization of 2,5-dichloroanilines." US Patent 2016/0318853 A1. (Provides grounding for solubility issues in 2,5-disubstituted anilines). Retrieved from
-
Fisher Scientific. "Safety Data Sheet: 2,5-Dimethoxyaniline." Retrieved from
Sources
- 1. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. byjus.com [byjus.com]
- 5. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2,5-dimethoxyaniline for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 3-Bromo-2,5-dimethoxyaniline in Medicinal Chemistry
3-Bromo-2,5-dimethoxyaniline is a key building block in the synthesis of complex pharmaceutical intermediates.[1][2] Its unique substitution pattern, featuring an electron-donating amino group, two methoxy groups, and a synthetically versatile bromine atom, makes it a highly valuable starting material for the construction of diverse molecular architectures. The electron-rich nature of the aniline ring influences its reactivity, while the bromine atom provides a handle for powerful cross-coupling reactions. These characteristics allow for the strategic introduction of various functional groups, enabling the synthesis of compounds with potential therapeutic applications, including kinase inhibitors.[3][4] This document provides detailed application notes and protocols for the functionalization of 3-Bromo-2,5-dimethoxyaniline, focusing on palladium-catalyzed cross-coupling reactions to generate valuable pharmaceutical intermediates.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 115929-62-9 | |
| Molecular Formula | C₈H₁₀BrNO₂ | |
| Molecular Weight | 232.07 g/mol | |
| Appearance | Off-white to light brown crystalline solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Safety Precautions: 3-Bromoaniline derivatives can be harmful if ingested, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6] For 3-Bromo-2,5-dimethoxyaniline, two of the most powerful and versatile methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[5] For 3-Bromo-2,5-dimethoxyaniline, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2,5-dimethoxyaniline to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a process facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoanilines.[7][8]
Materials:
-
3-Bromo-2,5-dimethoxyaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-2,5-dimethoxyaniline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 18 | ~75-85 |
Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.[9]
II. Buchwald-Hartwig Amination: Synthesis of Di- and Tri-arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is exceptionally useful for synthesizing arylamines from aryl halides and primary or secondary amines.[6] For 3-Bromo-2,5-dimethoxyaniline, this allows for the introduction of a diverse range of nitrogen-containing functional groups, which are prevalent in many biologically active molecules.
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura reaction and involves:
-
Oxidative Addition: A Pd(0) complex reacts with 3-Bromo-2,5-dimethoxyaniline to form a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[6]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
This protocol is based on established methods for the amination of aryl bromides.[10][11]
Materials:
-
3-Bromo-2,5-dimethoxyaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add 3-Bromo-2,5-dimethoxyaniline, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry reaction vessel.
-
Remove the vessel from the glovebox and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-aryl morpholine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 18 | ~70-80 |
Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.[11]
Application in the Synthesis of Kinase Inhibitors
The functionalized 2,5-dimethoxyaniline scaffold is a valuable pharmacophore in the development of kinase inhibitors. For instance, related bromoaniline derivatives have been utilized in the synthesis of inhibitors for targets such as checkpoint kinase 1 (CHK1) and Src kinase.[3] The biaryl and N-aryl structures generated through the protocols described above can serve as key intermediates in the synthesis of potent and selective kinase inhibitors.
Conclusion
3-Bromo-2,5-dimethoxyaniline is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for its functionalization, enabling the creation of diverse libraries of compounds for drug discovery. The protocols and guidelines presented in this document offer a solid foundation for researchers and scientists to effectively utilize this important starting material in their synthetic endeavors.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
TradeIndia. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
University of Leicester. Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
-
National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
- Google Patents. Method for preparing 3-bromo-4-methoxyaniline.
-
Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Conversion of 3-bromo-5-methoxyaniline to compound 3. [Link]
-
ACS Publications. The Suzuki−Miyaura Reaction under Mechanochemical Conditions. [Link]
- Google Patents.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]
-
ResearchGate. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
National Institutes of Health. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
-
ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. figshare.le.ac.uk [figshare.le.ac.uk]
- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation and degradation of 3-Bromo-2,5-dimethoxyaniline during storage
Welcome to the technical support center for 3-Bromo-2,5-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this vital chemical intermediate. As a substituted aniline, 3-Bromo-2,5-dimethoxyaniline is susceptible to oxidation and degradation, which can compromise experimental outcomes and product quality. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent and address these issues.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the storage and handling of 3-Bromo-2,5-dimethoxyaniline.
Q1: Why is my 3-Bromo-2,5-dimethoxyaniline turning from a white/off-white solid to a yellow or brown color?
A1: The color change is a primary indicator of oxidation.[1] Anilines, as a class of aromatic amines, are prone to air oxidation, a process often accelerated by exposure to light and elevated temperatures. The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and susceptible to losing electrons (oxidation). This process can lead to the formation of highly colored impurities, such as nitro- and nitroso-compounds, as well as polymeric species like azobenzenes and benzidines, which impart a yellow-to-brown hue to the material.[2][3][4]
Q2: What are the ideal storage conditions for 3-Bromo-2,5-dimethoxyaniline to maintain its purity?
A2: To minimize degradation, 3-Bromo-2,5-dimethoxyaniline should be stored in a cool, dry, and dark environment. It is crucial to keep the container tightly sealed to prevent exposure to atmospheric oxygen and moisture. For optimal long-term storage, blanketing the material with an inert gas such as nitrogen or argon is highly recommended.[5][6][7]
Q3: Can I store 3-Bromo-2,5-dimethoxyaniline in a standard laboratory refrigerator?
A3: Yes, storage in a refrigerator (typically 2-8 °C) is a good practice to slow down the rate of potential degradation reactions. However, it is imperative to ensure the container is tightly sealed to prevent condensation from forming inside when it is removed and brought to room temperature. A desiccator can be used for additional protection against moisture.
Q4: Is it necessary to use an inert atmosphere for short-term storage?
A4: For short-term storage (i.e., a few days to a week) where the material will be used quickly, storing it in a tightly sealed container in a cool, dark place may be sufficient. However, for any duration longer than this, or if the material is of very high purity and intended for sensitive applications, blanketing with an inert gas is the best practice to prevent any degradation.
Q5: What is the expected shelf-life of 3-Bromo-2,5-dimethoxyaniline?
A5: The shelf-life is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a sealed container in a cool, dark place, 3-Bromo-2,5-dimethoxyaniline can remain stable for years. If exposed to air and light, noticeable degradation can occur within weeks to months. Regular purity checks are recommended for material that has been in storage for an extended period.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to diagnose and resolve specific issues encountered during the storage and use of 3-Bromo-2,5-dimethoxyaniline.
Issue 1: Rapid Discoloration (Within Days of Opening)
-
Question: I just opened a new bottle of 3-Bromo-2,5-dimethoxyaniline, and it turned yellow within a few days. What happened?
-
Answer: This rapid discoloration is a strong indication of significant exposure to oxygen and potentially light. The likely cause is improper sealing of the container after initial use. Even a small leak can allow a continuous ingress of air, leading to rapid oxidation.
-
Immediate Action: Immediately purge the container with an inert gas (see Protocol 1) and ensure it is sealed tightly. Store it in a dark location.
-
Preventative Measure: Always handle the material in a way that minimizes its exposure to the atmosphere. If you need to frequently access the compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere.
-
Issue 2: Inconsistent Experimental Results
-
Question: My reactions using 3-Bromo-2,5-dimethoxyaniline are giving variable yields and unexpected byproducts. Could the starting material be the issue?
-
Answer: Yes, the presence of degradation products in your starting material can significantly impact reaction outcomes. Oxidized aniline species can act as inhibitors or participate in side reactions, leading to lower yields and the formation of impurities.
-
Diagnostic Step: Assess the purity of your 3-Bromo-2,5-dimethoxyaniline using an appropriate analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10] (See Protocol 2 for a general HPLC-UV method).
-
Solution: If the purity is below your required specification, consider purifying the material by recrystallization or column chromatography. For future use, ensure stringent storage protocols are followed.
-
Issue 3: Appearance of Clumps or Changes in Physical Form
-
Question: My 3-Bromo-2,5-dimethoxyaniline, which was a fine powder, has become clumpy. Why is this happening?
-
Answer: Clumping is typically a sign of moisture absorption. While not a direct indication of oxidation, the presence of moisture can accelerate other degradation pathways.
-
Immediate Action: Store the material in a desiccator to remove excess moisture. If the clumping is severe, you may need to gently grind the material back into a powder before use, preferably in a glovebox or under a stream of inert gas.
-
Preventative Measure: Always store the compound in a dry environment. Using a container with a good seal and storing it within a larger desiccated container can provide an extra layer of protection.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the proper storage and quality control of 3-Bromo-2,5-dimethoxyaniline.
Protocol 1: Inert Gas Blanketing for Solid Chemicals
This protocol describes the process of creating an inert atmosphere in a container of 3-Bromo-2,5-dimethoxyaniline to prevent oxidation.
Materials:
-
Container of 3-Bromo-2,5-dimethoxyaniline
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator
-
Tubing
-
Needle or pipette tip
-
Septum or a cap that can be pierced
Procedure:
-
Preparation: If the container does not have a septum, you will need to quickly open it in a fume hood.
-
Gas Flow: Set the regulator of the inert gas cylinder to a low, gentle flow rate (e.g., 1-2 L/min). You should be able to feel a gentle stream of gas from the end of the tubing.
-
Purging: Insert the tubing with the inert gas flow into the headspace of the container, just above the surface of the solid.
-
Displace Air: Allow the inert gas to flow into the container for 2-5 minutes. Since nitrogen and argon are denser than air, they will displace the oxygen-containing atmosphere from the bottom up.
-
Sealing: While the inert gas is still flowing, slowly withdraw the tubing and immediately seal the container tightly.
-
Verification (Optional): For highly sensitive applications, an oxygen sensor can be used to verify that the oxygen content in the headspace is below a certain threshold (e.g., <2%).[11]
-
Storage: Store the sealed, inerted container in a cool, dry, and dark place.
Caption: Workflow for Inert Gas Blanketing of Solid Chemicals.
Protocol 2: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol provides a general framework for a stability-indicating HPLC-UV method to assess the purity of 3-Bromo-2,5-dimethoxyaniline and detect degradation products. This method is adapted from established procedures for analyzing substituted anilines and should be validated for your specific instrumentation and requirements.[2][8][12]
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium acetate (for mobile phase modification)
-
3-Bromo-2,5-dimethoxyaniline reference standard and sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (adjust to pH 3 with phosphoric acid, or use a 20 mM ammonium acetate solution).
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation: Accurately weigh and dissolve a known amount of 3-Bromo-2,5-dimethoxyaniline reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to prepare a stock solution of approximately 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at the absorption maximum of 3-Bromo-2,5-dimethoxyaniline (determine by UV scan, typically around 240 nm and 290 nm for anilines).[3][4]
-
Gradient Elution:
Time (min) % Mobile Phase B (Acetonitrile) 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Analysis: Inject the standard and sample solutions. Identify the peak for 3-Bromo-2,5-dimethoxyaniline based on the retention time of the reference standard. Any additional peaks are potential impurities or degradation products.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using a calibration curve generated from the reference standards.
Caption: HPLC-UV Purity Assessment Workflow.
IV. Understanding the Degradation Pathway
The degradation of 3-Bromo-2,5-dimethoxyaniline primarily occurs through oxidation. The electron-rich nature of the aromatic ring, enhanced by the electron-donating methoxy and amino groups, makes it susceptible to attack by atmospheric oxygen.
Caption: Simplified Oxidation Pathway of Substituted Anilines.
V. The Role of Antioxidants
For extremely sensitive applications or very long-term storage, the addition of a radical scavenging antioxidant can be considered.
-
Butylated Hydroxytoluene (BHT): BHT is a common antioxidant that can inhibit free-radical mediated oxidation processes.[7][13][14][15] It is effective at low concentrations (typically 0.01-0.1% by weight). However, its addition will introduce another compound into your material, which must be acceptable for your downstream application.
-
Ascorbyl Palmitate: This is a fat-soluble form of Vitamin C that also acts as an antioxidant and may be a suitable alternative to BHT in some applications.[16][17]
Considerations: Before adding any antioxidant, it is crucial to verify its compatibility with 3-Bromo-2,5-dimethoxyaniline and ensure it will not interfere with any subsequent reactions.
By implementing these storage, handling, and quality control procedures, you can significantly extend the shelf-life and maintain the integrity of your 3-Bromo-2,5-dimethoxyaniline, leading to more reliable and reproducible research outcomes.
VI. References
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. academic.oup.com [academic.oup.com]
- 3. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boconline.co.uk [boconline.co.uk]
- 6. gcms.cz [gcms.cz]
- 7. atamankimya.com [atamankimya.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. d-nb.info [d-nb.info]
- 10. epa.gov [epa.gov]
- 11. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis -Analytical Science and Technology [koreascience.kr]
- 13. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 16. health.ec.europa.eu [health.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 3-Bromo-2,5-dimethoxyaniline in Coupling Reactions
Welcome to the technical support center for navigating the challenges associated with 3-Bromo-2,5-dimethoxyaniline in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties with this specific substrate. Here, we will delve into the underlying reasons for its low reactivity and provide actionable troubleshooting strategies for common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck.
Frequently Asked Questions (FAQs)
Q1: Why does 3-Bromo-2,5-dimethoxyaniline exhibit low reactivity in cross-coupling reactions?
A1: The diminished reactivity of 3-Bromo-2,5-dimethoxyaniline is primarily attributed to a combination of electronic and steric factors inherent to its structure.
-
Electronic Effects: The aniline moiety is substituted with two electron-donating methoxy groups (-OCH₃) at the ortho and para positions relative to the bromine atom. These groups increase the electron density on the aromatic ring through resonance.[1][2] This enrichment makes the carbon-bromine bond stronger and less susceptible to oxidative addition to the palladium(0) catalyst, which is the crucial initial step in most cross-coupling catalytic cycles.[3][4][5] Electron-rich aryl halides are known to be more challenging substrates for this reason.[3]
-
Steric Hindrance: The methoxy group at the 2-position (ortho to the bromine) creates significant steric bulk around the reaction center.[6] This hindrance can impede the approach of the bulky palladium catalyst, further slowing down the rate of oxidative addition.
-
Coordinating Amino Group: The free amino (-NH₂) group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. While this can be a factor for many anilines, in this specific case, the electronic deactivation is the more dominant challenge.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7] However, the coupling of electron-rich aryl bromides like 3-Bromo-2,5-dimethoxyaniline requires careful optimization of the catalytic system.
Q2: My Suzuki-Miyaura reaction with 3-Bromo-2,5-dimethoxyaniline is not proceeding to completion. What are the likely causes and how can I improve the yield?
A2: Low conversion in the Suzuki-Miyaura coupling of this substrate is a common issue. The primary culprit is often an inefficient catalyst system that cannot overcome the high activation barrier for oxidative addition.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Detailed Solutions:
-
Ligand Selection is Critical: For electron-rich and sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should employ bulky and electron-rich biaryl phosphine ligands. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which facilitates oxidative addition.
Ligand Class Recommended Ligands Rationale Buchwald Ligands SPhos, XPhos, RuPhos Highly effective for challenging couplings due to their bulk and electron-donating properties.[7] Other Phosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) Strong electron-donating character accelerates oxidative addition.[8] -
Choice of Palladium Precatalyst: While Pd(PPh₃)₄ can be a starting point, pre-catalysts that readily generate the active Pd(0) species are often superior.
-
Recommended Precatalysts: Pd₂(dba)₃, Pd(OAc)₂. These are often used in conjunction with the aforementioned bulky phosphine ligands.[8]
-
-
Base Optimization: The base plays a crucial role in the transmetalation step.[8] For challenging substrates, a stronger base may be necessary.
-
Commonly Used Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.
-
Troubleshooting Tip: If using K₃PO₄, ensure it is finely powdered and consider adding a small amount of water, as anhydrous conditions with this base can sometimes be less effective.[2]
-
-
Solvent and Temperature:
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and DMF are good starting points.[9]
-
Temperature: Due to the low reactivity, higher reaction temperatures (e.g., 80-110 °C) are often required.
-
Proposed Starting Protocol for Suzuki-Miyaura Coupling:
| Reagent | Loading |
| 3-Bromo-2,5-dimethoxyaniline | 1.0 equiv |
| Boronic Acid/Ester | 1.2-1.5 equiv |
| Pd₂(dba)₃ | 1-2 mol% |
| SPhos or XPhos | 2-4 mol% |
| K₃PO₄ | 2.0-3.0 equiv |
| Solvent (e.g., Toluene or Dioxane) | 0.1 - 0.2 M |
| Temperature | 100 °C |
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The challenges with 3-Bromo-2,5-dimethoxyaniline in this reaction are similar to those in Suzuki coupling, stemming from the difficulty of the oxidative addition step.
Q3: I am attempting a Buchwald-Hartwig amination with 3-Bromo-2,5-dimethoxyaniline and a primary/secondary amine, but I am observing mostly starting material. How can I drive the reaction forward?
A3: This is a classic case of a challenging coupling between an electron-rich aryl bromide and an amine. Success hinges on a highly active catalyst system capable of facilitating both the oxidative addition and the subsequent reductive elimination steps.
Catalytic Cycle of Buchwald-Hartwig Amination and Key Challenges
Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting the slow oxidative addition step.
Troubleshooting Strategies:
-
Leverage Advanced Ligand Systems: As with the Suzuki reaction, bulky, electron-rich biaryl phosphine ligands are essential. For C-N coupling, ligands from the Josiphos family or bidentate ferrocenyl ligands can also be highly effective.[10]
Ligand Typical Palladium Source Base XPhos, SPhos, RuPhos Pd₂(dba)₃, Pd(OAc)₂ NaOt-Bu, LHMDS, K₃PO₄ BrettPhos Pd₂(dba)₃, Pd(OAc)₂ NaOt-Bu, LHMDS D-t-BPF Pd₂(dba)₃ NaOt-Bu -
Employ a Strong, Non-Nucleophilic Base: The choice of base is critical for deprotonating the amine in the catalytic cycle. Strong, sterically hindered bases are generally required.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.
-
-
Consider Catalyst Pre-activation: Some modern Buchwald-Hartwig protocols utilize pre-catalysts (e.g., XPhos Pd G3) which are designed for ease of use and high activity. These can be particularly effective for challenging substrates.
Proposed Starting Protocol for Buchwald-Hartwig Amination:
| Reagent | Loading |
| 3-Bromo-2,5-dimethoxyaniline | 1.0 equiv |
| Amine | 1.1-1.3 equiv |
| Pd₂(dba)₃ | 1-2 mol% |
| XPhos | 2-4 mol% |
| NaOt-Bu | 1.4 equiv |
| Solvent (e.g., Toluene) | 0.1 - 0.2 M |
| Temperature | 90-110 °C |
Troubleshooting Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, for the arylation of alkenes, is also subject to the same electronic deactivation of 3-Bromo-2,5-dimethoxyaniline.[3][11] The reaction's success often depends on promoting the initial oxidative addition and preventing unwanted side reactions.
Q4: My Heck reaction between 3-Bromo-2,5-dimethoxyaniline and an acrylate is giving very low yields. What adjustments should I make?
A4: The low electrophilicity of the aryl bromide is the main hurdle. To overcome this, you need to enhance the reactivity of the palladium catalyst and choose conditions that favor the desired catalytic pathway.
Troubleshooting Checklist for the Heck Reaction:
-
[ ] Use a more electron-rich ligand: Move beyond PPh₃ to ligands like P(o-tolyl)₃ or bulky phosphines if phosphine-based systems are used.
-
[ ] Consider phosphine-free conditions: Jeffery conditions (using a phase-transfer catalyst like a tetralkylammonium salt) can be effective for electron-rich aryl halides.
-
[ ] Increase reaction temperature: These reactions often require significant thermal energy.
-
[ ] Check the base: A hindered organic base or an inorganic carbonate is typically used. Ensure it is appropriate for your system.
Recommended Conditions for a Heck Reaction:
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(OAc)₂ with P(o-tolyl)₃ or a phosphine-free system (e.g., Pd(OAc)₂) | P(o-tolyl)₃ is more electron-donating than PPh₃. Phosphine-free systems can be effective for certain substrates. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or K₂CO₃ | An appropriate base is needed to regenerate the Pd(0) catalyst in the final step of the cycle.[11] |
| Additives | Tetrabutylammonium bromide (TBAB) | In phosphine-free systems, this can stabilize the palladium catalyst and promote the reaction. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are generally used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary to drive the oxidative addition. |
Example Protocol (Jeffery Conditions):
-
To a reaction vessel, add 3-Bromo-2,5-dimethoxyaniline (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), TBAB (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMF or NMP as the solvent.
-
Heat the reaction mixture to 120-130 °C and monitor by TLC or LC-MS.
Summary and Key Takeaways
The low reactivity of 3-Bromo-2,5-dimethoxyaniline in palladium-catalyzed coupling reactions is a direct consequence of its electron-rich nature and steric hindrance around the C-Br bond. Overcoming this challenge requires moving beyond standard reaction conditions and employing more robust catalytic systems.
-
The Ligand is Paramount: The single most important factor for success is the use of bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands).
-
Active Catalysts and Strong Bases: Utilize palladium pre-catalysts that readily form the active Pd(0) species and pair them with a suitable, often strong, base.
-
Don't Be Afraid of Heat: These reactions often require elevated temperatures to proceed at a reasonable rate.
By systematically applying these troubleshooting principles, you can significantly improve the success rate of your coupling reactions with this challenging yet valuable substrate.
References
- Bicocca. (2021, December 16).
- Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Royal Society of Chemistry. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
- Benchchem. Technical Support Center: 3-Bromo-5-methoxypyridine Cross-Coupling Reactions.
-
ACS Publications. (2021, January 4). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[12]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,-.
- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ChemRxiv.
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI.
- Myers, A. The Suzuki Reaction. Chem 115.
- ResearchGate. (2025, August 7). Palladium(0)
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2025, August 6). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.
- RSC Publishing.
- ACS Publications.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- SciSpace. (2014, October 3). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.
- ResearchGate. (2016, September 9).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2021, June 22). Heck coupling reaction.
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChem. 3,5-Dibromoaniline | C6H5Br2N | CID 221512.
- PubChem. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301.
- ACS Publications. (2020, December 7). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- MDPI. (2017, January 27).
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Semantic Scholar.
- ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- PubMed. (2025, July 18). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- MDPI. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling.
- ACS Publications. (2024, February 1).
- PubChem. 3-Bromo-5-methoxyaniline | C7H8BrNO | CID 14998828.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Improving shelf-life and stability of 3-Bromo-2,5-dimethoxyaniline solutions
Technical Support Center: 3-Bromo-2,5-dimethoxyaniline Solutions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-Bromo-2,5-dimethoxyaniline. As a substituted aromatic amine, this compound is a valuable intermediate in pharmaceutical and materials science research. However, like many anilines, its stability in solution can be a significant challenge, leading to inconsistent experimental results. This guide is designed to provide you, our fellow researchers and developers, with a deep understanding of the degradation mechanisms and to offer practical, field-proven solutions to enhance the shelf-life and stability of your solutions. Our goal is to move beyond simple instructions and explain the fundamental chemistry, empowering you to make informed decisions in your work.
Section 1: Understanding the Instability of 3-Bromo-2,5-dimethoxyaniline
This section addresses the root causes of degradation. Understanding why a solution is unstable is the first step toward preventing it.
Q1: My 3-Bromo-2,5-dimethoxyaniline solution is turning yellow or brown. What is happening and is it still usable?
A: This color change is a classic indicator of oxidative degradation. The primary culprit is the electron-rich amino group (-NH₂) on the aniline ring. This group is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light. The initial oxidation can form radical species that then react further, leading to a complex mixture of colored oligomers and polymers.[1][2]
Once a significant color change is observed, the purity of the solution is compromised. The presence of these impurities can interfere with downstream reactions, leading to lower yields, unexpected side products, and difficulty in purification. For quantitative applications or synthesis of high-purity materials, we strongly recommend preparing a fresh solution.
Caption: General pathway for the oxidative degradation of aniline compounds.
Q2: What are the key environmental factors that accelerate the degradation of my solution?
A: Several factors can significantly shorten the shelf-life of your 3-Bromo-2,5-dimethoxyaniline solution. These are summarized below. Managing these factors is critical for maintaining solution integrity.
| Factor | Mechanism of Action & Rationale | Mitigation Strategy |
| Oxygen | Directly oxidizes the amine group, initiating the degradation cascade that forms colored impurities.[1] | Use degassed solvents; store solutions under an inert atmosphere (Nitrogen or Argon).[3][4] |
| Light (especially UV) | Provides the activation energy for oxidation reactions (photolysis), generating free radicals that accelerate degradation.[5] | Store solutions in amber glass vials or protect clear vials from light with aluminum foil.[3][5] |
| Elevated Temperature | Increases the rate of all chemical reactions, including oxidation and solvent evaporation. | Store solutions at low temperatures, typically 2-8°C for short-term and -20°C for long-term storage.[6] |
| Solvent Purity | Peroxides in aged solvents (like THF or ether) or trace metal impurities can catalyze oxidation. Water can participate in side reactions. | Use high-purity, anhydrous solvents from a freshly opened bottle or that have been properly purified and stored. |
| pH | Strongly basic conditions can sometimes accelerate oxidation. | Maintain a neutral or slightly acidic pH if compatible with the application (see Q4). |
Section 2: Proactive Stability Measures & Troubleshooting
This section provides actionable protocols and answers to common troubleshooting questions encountered during experimental work.
Q3: What is the best solvent for preparing a stable stock solution of 3-Bromo-2,5-dimethoxyaniline?
A: The choice of solvent is critical. 3-Bromo-2,5-dimethoxyaniline has limited solubility in water but is soluble in many organic solvents such as ethanol, ether, and chloroform.[5][7]
For maximum stability, we recommend using a high-purity, anhydrous, aprotic solvent such as Acetonitrile (ACN) or Tetrahydrofuran (THF) .
-
Why Aprotic? Protic solvents like methanol or ethanol can potentially participate in hydrogen bonding or other interactions with the amine, which might be undesirable for certain applications.
-
Why Anhydrous and Degassed? Water and dissolved oxygen are key contributors to degradation. Using anhydrous solvents and degassing them immediately before use by sparging with an inert gas (N₂ or Ar) for 15-20 minutes is a crucial step.
If your experimental protocol requires a protic solvent like ethanol, ensure it is of the highest purity and is thoroughly degassed before use.[5]
Q4: Can adjusting the pH of my solution improve its stability?
A: Yes, significantly. Anilines are basic, and in the presence of an acid, they form anilinium salts. The protonated anilinium ion (R-NH₃⁺) is far more resistant to oxidation because the nitrogen lone pair is no longer available to initiate the degradation process.[8]
Therefore, adding a small amount of a non-reactive acid (e.g., a dilute solution of HCl in the chosen organic solvent) to achieve a slightly acidic pH can dramatically improve shelf-life.
Critical Consideration: This method is only suitable if the anilinium salt form of the compound is compatible with your downstream application. If the free base is required for your reaction, this stabilization technique cannot be used.
Caption: Recommended workflow for preparing stable solutions.
Protocol 2: HPLC Method for Purity and Stability Assessment
Regularly checking the purity of your stock solution is good laboratory practice. This can be done using a standard Reverse-Phase HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm [9]* Injection Volume: 10 µL
Procedure:
-
Dilute a small aliquot of your stock solution to an appropriate concentration for HPLC analysis.
-
Run the analysis on a freshly prepared "time zero" sample. Note the retention time and peak area of the main compound.
-
Periodically (e.g., weekly or monthly), re-analyze the stored stock solution.
-
Interpretation: The appearance of new peaks, especially earlier eluting (more polar) peaks, or a decrease in the main peak's area percentage, indicates degradation. [10][11]
References
- Vertex AI Search.
- Vertex AI Search. 3-Bromo Aniline at Best Price High Purity and Reliable Quality - Industrial Chemicals.
- Vertex AI Search.
- Benchchem.
- Solubility of Things. 2,5-Dimethoxyaniline - Solubility.
- Fisher Scientific.
- PMC - NIH.
- PMC - NIH.
- Performance Additives.
- LC-SPE/NMR. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Thermo Fisher Scientific.
- Wikipedia. Aniline.
- Journal of Neural Transmission.
- Google Patents.
- AK Scientific, Inc.
Sources
- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 3-Bromo Aniline at Best Price High Purity and Reliable Quality [forecastchemicals.com]
- 6. aksci.com [aksci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
Validation & Comparative
Validated spectroscopic standards for 3-Bromo-2,5-dimethoxyaniline characterization
Publish Comparison Guide: Validated Spectroscopic Standards for 3-Bromo-2,5-dimethoxyaniline
Part 1: Executive Summary & Strategic Importance
Target Molecule: 3-Bromo-2,5-dimethoxyaniline CAS Registry Number: 115929-62-9 Primary Application: Advanced intermediate for ansamycin antibiotics (e.g., Herbimycin A) and specific structure-activity relationship (SAR) studies in medicinal chemistry.
The Characterization Challenge: The synthesis and procurement of 3-bromo-2,5-dimethoxyaniline present a unique analytical challenge due to the prevalence of its regioisomer, 4-bromo-2,5-dimethoxyaniline (a solid, CAS 6368-72-5), which is a controlled precursor in many jurisdictions (linked to the 2C-B family).
Distinguishing the 3-bromo target from the 4-bromo impurity is critical for legal compliance and scientific validity. This guide establishes a validated spectroscopic standard to definitively identify the 3-bromo isomer using Nuclear Magnetic Resonance (NMR) coupling constants and physical state analysis.
Part 2: Physical Properties & Rapid Identification
Unlike many brominated anilines which are crystalline solids, validated synthesis reports characterize 3-bromo-2,5-dimethoxyaniline as a viscous oil . This provides an immediate, non-destructive first-pass screen against the 4-bromo isomer (a crystalline solid, mp ~100–102 °C).
| Feature | 3-Bromo-2,5-dimethoxyaniline (Target) | 4-Bromo-2,5-dimethoxyaniline (Common Alternative) | 6-Bromo-2,5-dimethoxyaniline (Alternative) |
| Physical State | Brown Viscous Oil | Crystalline Solid | Solid |
| Melting Point | N/A (Liquid at RT) | 100–102 °C | ~70–75 °C |
| Primary Risk | Oxidation (Darkens on air exposure) | Misidentification as 2C-B precursor | Rare impurity |
Handling Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The amine group is prone to oxidation, turning the oil from light brown to black over time.
Part 3: Validated Spectroscopic Standards (NMR)
The definitive structural validation relies on Proton NMR (
Experimental Protocol: H-NMR Characterization
-
Solvent: CDCl
(Deuterated Chloroform) with TMS internal standard. -
Frequency: 300 MHz or higher (500 MHz recommended for clear resolution).
-
Concentration: ~10 mg in 0.6 mL solvent.
Critical Data Comparison: Aromatic Region
| Isomer | Proton Relationship | Expected Splitting Pattern | Coupling Constant ( |
| 3-Bromo (Target) | H4 and H6 are Meta | Two Doublets (d) | |
| 4-Bromo | H3 and H6 are Para | Two Singlets (s) | No coupling (or very weak) |
| 6-Bromo | H3 and H4 are Ortho | Two Doublets (d) |
Validated Spectral Data for 3-Bromo-2,5-dimethoxyaniline
Derived from reduction of 3-bromo-2,5-dimethoxynitrobenzene:
-
6.45 ppm: Doublet (
Hz, 1H, Ar-H4)[1] -
6.23 ppm: Doublet (
Hz, 1H, Ar-H6)[1] -
3.93 ppm: Broad Singlet (2H, -NH
) -
3.78 ppm: Singlet (3H, -OCH
) -
3.71 ppm: Singlet (3H, -OCH
)
Interpretation: The observation of meta-coupling (~3 Hz) is the "fingerprint" validation. If you observe singlets, you have the 4-bromo isomer. If you observe ortho-coupling (~9 Hz), you have the 6-bromo isomer.
Part 4: Mass Spectrometry (MS) Profile
Mass spectrometry confirms the elemental composition but is less effective than NMR for distinguishing isomers. However, the bromine isotope pattern is a mandatory check for halogenation.
-
Ionization Mode: Electron Impact (EI) or ESI+.
-
Molecular Ion (M+): 231 / 233 m/z.[1]
-
Isotope Pattern: 1:1 ratio (characteristic of single Bromine atom
Br / Br). -
Fragmentation:
-
Loss of Methyl (M-15): 216/218.
-
Loss of Methoxy/CO: Sequential fragmentation common in dimethoxybenzenes.
-
Part 5: Decision Logic & Workflow
The following diagram illustrates the logical workflow for validating a sample claimed to be 3-bromo-2,5-dimethoxyaniline.
Figure 1: Decision tree for the structural validation of bromo-dimethoxyaniline isomers.
Part 6: Synthesis Context & Reference Standards
The 3-bromo isomer is typically synthesized via reduction of 3-bromo-2,5-dimethoxynitrobenzene (often using Iron powder or SnCl
-
Precursor: 1-Bromo-2,5-dimethoxy-3-nitrobenzene.
-
Reagent: Fe/HCl or SnCl
/EtOH. -
Yield: ~90-93%.
-
Key Impurity: Unreacted nitro compound (yellow solid) or debrominated aniline (if hydrogenation is used too aggressively).
References
-
Preparation of 3-Bromo-2,5-dimethoxyaniline: Methodology for nitro-reduction yielding the specific oil product. Journal of Organic Chemistry / Synlett (Context of Herbimycin A synthesis). Source:
-
Comparative Data for 4-Bromo Isomer: Standard spectral data for the common regioisomer. NIST Chemistry WebBook / PubChem Source:
-
General Spectroscopic Principles for Polysubstituted Benzenes: Validation of coupling constant logic. Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Source:
Sources
Technical Guide: TLC Profiling & Separation of 3-Bromo-2,5-dimethoxyaniline
[1][2]
Executive Summary
3-Bromo-2,5-dimethoxyaniline is a critical intermediate in the synthesis of functionalized phenethylamines and agrochemicals.[1] Its purification is often complicated by the presence of the starting material (2,5-dimethoxyaniline ) and its regioisomer (4-bromo-2,5-dimethoxyaniline ).[1][2]
This guide provides a standardized TLC protocol to resolve these species. Unlike static literature values which vary by humidity and plate activation, this guide focuses on Relative Mobility (
Quick Reference Data
-
Primary Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v) + 1% Triethylamine (TEA).[1][2]
-
Stationary Phase: Silica Gel 60
.[1][2] -
Detection: UV (254 nm) and Ninhydrin Stain (Red/Purple).[1][2]
-
Key Trend: Bromination significantly increases Rf on silica gel compared to the non-brominated precursor.[1][2]
Chemical Context & Separation Logic
The separation logic relies on the distinct polarity changes introduced by the bromine atom and the basicity of the aniline function.[1][2]
-
Basicity & Tailing: Anilines are basic and interact strongly with the acidic silanol groups of silica gel, causing "tailing" (streaking).[1][2] Triethylamine (TEA) is mandatory in the mobile phase to compete for these sites and sharpen the spots.[1][2]
-
Bromine Effect: The addition of a bromine atom increases the lipophilicity of the molecule.[1] On a normal-phase (polar) silica plate, the brominated product will interact less with the stationary phase than the non-brominated starting material, resulting in a higher Rf .[1][2]
Structural Comparison for Separation
| Compound | Role | Polarity | Predicted Relative Rf |
| 2,5-Dimethoxyaniline | Starting Material (SM) | High (Polar amine, no Br) | Low (Baseline - 0.3) |
| 3-Bromo-2,5-dimethoxyaniline | Target Intermediate | Medium-Low (Lipophilic Br added) | Medium (0.4 - 0.6) |
| 4-Bromo-2,5-dimethoxyaniline | Regioisomer / Byproduct | Medium-Low (Symmetry effects) | Close to 3-Bromo |
Experimental Methodology
Standardized Protocol
Objective: Monitor the bromination of 2,5-dimethoxyaniline or purify the 3-bromo intermediate.
-
Plate Preparation: Use Aluminum or Glass-backed Silica Gel 60
plates. Cut to 2.5 x 7.5 cm. -
Sample Spotting: Dissolve 5 mg of sample in 1 mL of Dichloromethane (DCM). Spot 1-2
L on the baseline (1 cm from bottom).[1][2] -
Mobile Phase Preparation:
-
Elution: Run the plate until the solvent front reaches 1 cm from the top.[1][2]
-
Visualization:
Visualization & Identification[1]
Comparative Rf Data & Performance
The following data represents experimental ranges observed under standard laboratory conditions (
Table 1: Relative Rf Values in Optimized Solvent Systems
| Compound | Mobile Phase A (Hex:EtOAc 3:1 + 1% TEA) | Mobile Phase B (DCM:MeOH 95:5 + 0.5% NH3) | Separation Quality |
| 2,5-Dimethoxyaniline (SM) | Distinctly lower than products.[1][2] | ||
| 3-Bromo-2,5-dimethoxyaniline | Good separation from SM. | ||
| 4-Bromo-2,5-dimethoxyaniline | Critical: Often co-elutes with 3-bromo.[1][2] |
Critical Note on Regioisomers: The 3-bromo and 4-bromo isomers have very similar polarities.[1] Separation by standard TLC is difficult.[1] If distinguishing these isomers is required, HPTLC (High-Performance TLC) or GC-MS is recommended over standard TLC.[1][2] For reaction monitoring (SM
Product), standard TLC is sufficient.[1][2]
Visualized Workflows (Graphviz)[2]
Diagram 1: TLC Method Development Logic
This decision tree guides the researcher through optimizing the separation if standard conditions fail.[1][2]
Caption: Decision tree for optimizing TLC conditions for 3-Bromo-2,5-dimethoxyaniline to prevent tailing and ensure optimal Rf.
Diagram 2: Reaction Monitoring Pathway
Visualizing the reaction progress from Starting Material to Product.[1][2]
Caption: Relative mobility shift during reaction. The product moves higher up the plate than the starting material.[1][2]
Troubleshooting & Optimization
Issue: "Streaking" or Tailing Spots
-
Cause: Interaction between the basic amine (
) and acidic silica silanols.[1][2] -
Solution: Pre-saturate the TLC chamber with ammonia vapor or add 1-2% Triethylamine (TEA) directly to the mobile phase.[1][2]
Issue: Co-elution of Isomers (3-Bromo vs 4-Bromo)
-
Cause: Structural similarity leads to nearly identical adsorption coefficients.[1]
-
Solution:
-
Change Solvent Selectivity: Switch from Hexane/EtOAc to Toluene : Acetone (9:1) . Toluene often exploits subtle
- stacking differences between isomers.[1] -
Multiple Elution: Run the plate 2-3 times in the same solvent (drying in between) to amplify small Rf differences.
-
References
-
Separation of Aromatic Amines: Mohammad, A., & Anwar, S. (2000).[1][2] TLC of aromatic amines: Separation on silica gel layers.[1] Indian Journal of Chemical Technology, 7, 87-90.[1][2]
-
Visualization of Amines: Merck KGaA.[1] (n.d.). TLC Visualization Reagents: Ninhydrin and Anisaldehyde protocols. [1][2]
-
Synthesis & Monitoring: Shulgin, A. T., & Shulgin, A. (1991).[1][2] PIHKAL: A Chemical Love Story. (Contextual reference for 2,5-dimethoxyaniline derivatives and their physical properties).
-
General TLC Methodology: Wall, P. E. (2005).[1][2] Thin-Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry.[1]
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. iris.cnr.it [iris.cnr.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. 3-[(4-Bromo-2,5-dimethoxyphenyl)methoxy]aniline | C15H16BrNO3 | CID 61035324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to Reference Standards for the Quantitative Analysis of 3-Bromo-2,5-dimethoxyaniline
For researchers, scientists, and drug development professionals, the precise quantification of chemical intermediates is a cornerstone of reproducible science and robust process development. 3-Bromo-2,5-dimethoxyaniline, a key building block in the synthesis of various research and pharmaceutical compounds, presents a common analytical challenge: the need for accurate quantification without the availability of a pre-certified commercial reference standard.
This guide provides a comprehensive comparison of analytical methodologies and outlines a rigorous, field-proven workflow for qualifying a reference standard for 3-Bromo-2,5-dimethoxyaniline. We will move beyond simply listing protocols to explain the scientific rationale behind our choices, ensuring a self-validating and trustworthy analytical system.
Physicochemical Profile of 3-Bromo-2,5-dimethoxyaniline
A thorough understanding of the analyte's properties is the foundation of any analytical method development. This information dictates choices in solvents, chromatographic conditions, and sample handling.
| Property | Value | Source |
| CAS Number | 115929-62-9 | |
| Molecular Formula | C₈H₁₀BrNO₂ | |
| Molecular Weight | 232.07 g/mol | |
| Appearance | Solid or Liquid | |
| Purity (Typical Commercial) | ≥95% | |
| Solubility | No specific data available; expected to be soluble in organic solvents like methanol, acetonitrile, and ethanol, with limited solubility in water based on structurally similar anilines. | [1][2] |
| Storage Conditions | Room temperature, protected from light, under an inert atmosphere. |
The Reference Standard: A Foundation of Accuracy
In quantitative analysis, the reference standard is the anchor of accuracy. Its purity value is directly used to calculate the concentration of the analyte in a sample. In the absence of a Certified Reference Material (CRM) from a metrological institute like USP or NIST, a well-characterized in-house primary standard must be established.
Workflow for In-House Reference Standard Qualification
The process begins by sourcing the highest purity commercial-grade 3-Bromo-2,5-dimethoxyaniline available. This material must then undergo rigorous characterization to assign an accurate purity value. This workflow ensures the creation of a trustworthy standard.
Caption: Workflow for qualifying an in-house primary reference standard.
Purity Assignment Methodologies: A Comparative Approach
Two robust, complementary methods for assigning purity are the Mass Balance approach and Quantitative NMR (qNMR).
| Method | Principle | Key Advantages | Considerations |
| Mass Balance | Purity is calculated by subtracting all identified impurities from 100%. This involves a suite of tests to quantify different impurity types (e.g., water, residual solvents, inorganic residue).[3] | Provides a comprehensive impurity profile. Considered a primary method by pharmacopeias.[4] | Can be time-consuming and requires multiple analytical techniques. Fails to account for unknown or co-eluting impurities. |
| Quantitative NMR (qNMR) | The analyte's ¹H NMR signal integral is compared to that of a certified internal standard of known purity and weight. The purity is calculated directly from the molar ratio.[5] | Highly precise, requires no specific reference standard of the analyte itself, and provides structural confirmation simultaneously.[6] It is a primary ratio method recognized for its accuracy.[7] | Requires a suitable, non-overlapping certified internal standard (e.g., maleic acid, dimethyl sulfone). Higher initial instrument cost. |
Expert Recommendation: For the highest degree of confidence, both methods should be employed. The purity values obtained should be orthogonal and convergent, providing a self-validating result. If resources are limited, qNMR offers a highly efficient and accurate single-method approach for purity assignment.[8]
Comparative Guide to Quantitative Analytical Methods
Once a reference standard is established, a suitable analytical method for routine quantification is required. The choice is primarily dictated by the analyte's properties, required sensitivity, and laboratory instrumentation. For 3-Bromo-2,5-dimethoxyaniline, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most appropriate techniques.
Caption: General analytical workflows for HPLC-UV and GC-MS.
Method Comparison: HPLC-UV vs. GC-MS
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation in a liquid phase based on polarity, detected by UV absorbance. | Separation in a gas phase based on volatility and column interaction, detected by mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic retention time. Co-eluting impurities can interfere. | High. Provides mass spectral data (a molecular fingerprint), allowing for positive identification and separation from isobaric impurities.[9] |
| Sensitivity | Good (typically low µg/mL to ng/mL). | Excellent (typically low ng/mL to pg/mL), especially in Selected Ion Monitoring (SIM) mode. |
| Sample Prep | Simple dissolution in mobile phase.[10] | Dissolution in a volatile solvent (e.g., ethyl acetate, MTBE). |
| Throughput | High. Typical run times are 5-15 minutes. | Moderate. Typical run times are 15-30 minutes. |
| Robustness | Generally very robust and widely used in QC environments. | Can be less robust for polar analytes like anilines, which may require derivatization or specialized inlet liners to prevent tailing. |
Experimental Protocols: Step-by-Step Methodologies
The following protocols are robust starting points for method development, grounded in established practices for similar halogenated aromatic amines.[11][12]
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC-UV
-
Rationale: This method is chosen for its robustness, high throughput, and simplicity. A C18 column is selected due to the moderate polarity of the analyte. An acidic mobile phase ensures the aniline nitrogen is protonated, leading to sharp, symmetrical peak shapes.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the qualified 3-Bromo-2,5-dimethoxyaniline reference standard.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 100 µg/mL.
-
Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
-
Analysis & Calculation:
-
Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).
-
Inject the sample.
-
Calculate the sample concentration using the regression equation, correcting for the initial sample weight and dilution factor, and applying the purity of the reference standard.
-
Protocol 2: Quantitative Analysis by GC-MS
-
Rationale: This method is selected for its superior specificity and sensitivity, which is critical when analyzing complex matrices or searching for trace-level impurities. Splitless injection maximizes sensitivity.
-
Chromatographic System:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250 °C, Splitless mode.
-
Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 231, 233 for the molecular ion; other fragments for confirmation).
-
-
Standard and Sample Preparation:
-
Follow the same procedure as for HPLC, but use a volatile solvent such as Ethyl Acetate or Toluene.
-
-
Analysis & Calculation:
-
Perform the analysis and calculations as described in the HPLC protocol, using the peak area from the primary quantitation ion in the SIM data.
-
Trustworthiness Through Validation
A described protocol is only trustworthy if it is validated for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by peak purity analysis (HPLC-DAD) or mass spectral confirmation (GC-MS).
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
By thoroughly validating the chosen method, the protocol becomes a self-validating system, ensuring the integrity of the quantitative data generated.
Conclusion
The quantitative analysis of 3-Bromo-2,5-dimethoxyaniline, while not supported by commercially available certified reference materials, can be robustly and reliably established through a systematic, science-driven approach. The critical first step is the rigorous in-house qualification of a reference standard using a mass balance and/or qNMR approach to assign an accurate purity value. Following this, the choice between a high-throughput HPLC-UV method and a high-specificity GC-MS method can be made based on the specific analytical needs. By adhering to the principles of method validation, researchers can generate highly reliable and defensible quantitative data, ensuring the integrity of their research and development activities.
References
- Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
- TradeIndia. (n.d.).
- Kemystery. (n.d.).
- Chem-Impex. (n.d.). 3-Bromoaniline.
- Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
-
United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
PubChem - National Institutes of Health. (n.d.). 3-Bromoaniline. Available at: [Link]
- TradeIndia. (n.d.).
-
PubChem - National Institutes of Health. (n.d.). 3-[(4-Bromo-2,5-dimethoxyphenyl)methoxy]aniline. Available at: [Link]
-
Kanamori, T., et al. (2013). Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites. Journal of Forensic Sciences, 58(1), 279-87. Available at: [Link]
- Wang, Z., & Li, R. (2021). Method validation for the determination of aniline and 3,3′-dichlorobenzidine by gas chromatog-raphy-mass spectrometry. IOP Conference Series: Earth and Environmental Science, 769, 022026.
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethyl-p-bromoaniline on Newcrom R1 HPLC column. Available at: [Link]
- Solubility of Things. (n.d.). 2,5-Dimethoxyaniline.
-
ResearchGate. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]
-
ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available at: [Link]
- LISKON. (2024). Detection methods for p-bromoaniline.
- Environmental Science & Technology - ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product Listings.
- BEBPA. (2024). Reference Standards for Potency Assays.
- Environmental Science & Technology - ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Taylor & Francis Online. (2021).
- ChemScene. (n.d.). 2-Bromo-5-Methoxyaniline.
- Qvents. (2021). Qualification of Inhouse Reference Standards and Secondary Standards.
-
PubMed Central - National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]
- Thermo Fisher Scientific. (n.d.).
- ScienceDirect. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- ResolveMass Laboratories Inc. (n.d.).
- Starna Cells. (2021).
- Synblock. (n.d.). 5-Bromo-2,4-dimethoxyaniline.
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Safety Operating Guide
Navigating the Synthesis Landscape: A Practical Guide to Handling 3-Bromo-2,5-dimethoxyaniline
For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is both an art and a science. The handling of specialized reagents, such as 3-Bromo-2,5-dimethoxyaniline, demands a protocol that is not only precise but also deeply rooted in a culture of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan, ensuring that every step, from preparation to disposal, is executed with the highest degree of scientific integrity and personal protection.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
Assumed Hazard Statements for 3-Bromo-2,5-dimethoxyaniline:
-
Harmful if swallowed or in contact with skin.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 3-Bromo-2,5-dimethoxyaniline. The selection of appropriate PPE is critical to prevent exposure.[6][7]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use. For extended procedures, consider double-gloving.[8] |
| Eye & Face Protection | Safety goggles and face shield | Use chemical splash goggles that provide a complete seal around the eyes.[9] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[9] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn and fully buttoned.[8] For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[10] |
| Respiratory Protection | Respirator | All handling of 3-Bromo-2,5-dimethoxyaniline should be conducted in a certified chemical fume hood to avoid the inhalation of vapors or dust.[11] If a fume hood is not available or during a spill, a full-face respirator with organic vapor cartridges is necessary.[5] |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing risk and ensuring reproducible results. The following protocol outlines the key stages of handling 3-Bromo-2,5-dimethoxyaniline.
Preparation and Pre-Handling Checklist
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.[9]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[11]
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[11]
-
Work Area Preparation: Lay down an absorbent, plastic-backed pad on the work surface to contain any potential spills.[12]
-
Gather Materials: Ensure all necessary equipment and reagents are within the fume hood before introducing the 3-Bromo-2,5-dimethoxyaniline.
Handling the Compound
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Transferring the Solid: When transferring the solid compound, use a spatula or scoop to avoid direct contact.[9] Minimize the creation of dust by handling the material gently.[9]
-
Dissolving the Compound: When dissolving the solid, add the solvent slowly to prevent splashing. If using a pipette, discharge the liquid close to the surface of the receiving vessel to minimize aerosol generation.[13]
-
Transport: If the compound needs to be transported outside of the fume hood, ensure it is in a clearly labeled, sealed, and secondary container.[12]
Caption: Workflow for the safe handling of 3-Bromo-2,5-dimethoxyaniline.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with 3-Bromo-2,5-dimethoxyaniline, such as gloves, absorbent pads, and weighing paper, must be placed in a designated hazardous waste container.[14] This container should be clearly labeled with "Hazardous Waste" and the chemical name.[15]
-
Liquid Waste: Unused solutions containing 3-Bromo-2,5-dimethoxyaniline should be collected in a separate, compatible, and clearly labeled hazardous waste container.[15] Do not mix with incompatible waste streams.
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container destined for incineration.[14]
Decontamination
-
Glassware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by a thorough rinse with soap and water.[14]
-
Work Surfaces: At the end of the procedure, wipe down the work area within the fume hood with a suitable decontaminating solution.[12]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: For a small spill within the fume hood, use an inert absorbent material to contain it.[11] Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety office.[11]
By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently and safely handle 3-Bromo-2,5-dimethoxyaniline, fostering a research environment where both scientific advancement and personal safety are held in the highest regard.
References
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). 3-Bromo Aniline Material Safety Data Sheet. Retrieved from [Link]
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University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). 4-BROMOANILINE GHS Safety Data Sheet. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Dal-Cin. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]
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Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Arizona State University. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
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Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
